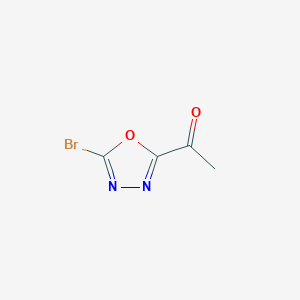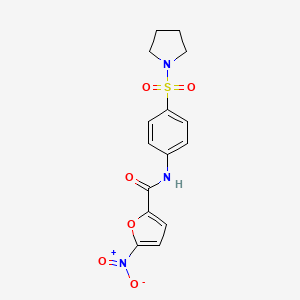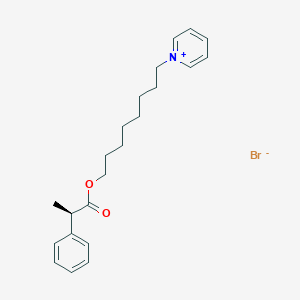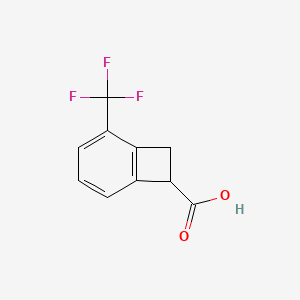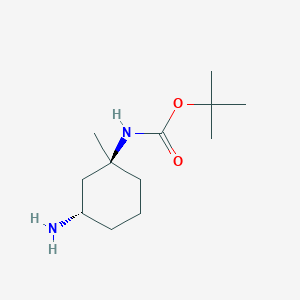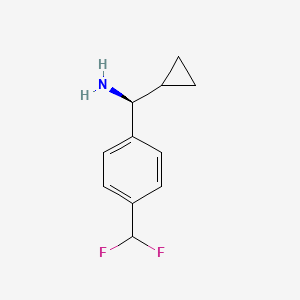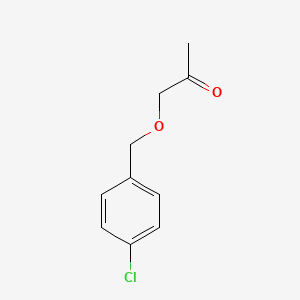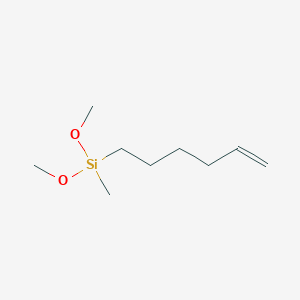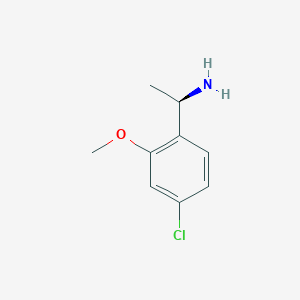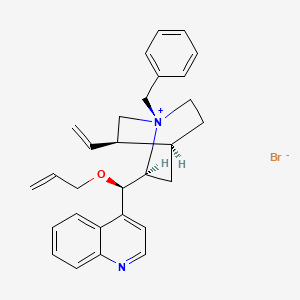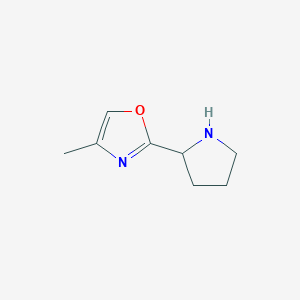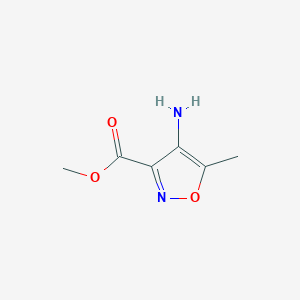![molecular formula C20H29BF2N4O B12976454 N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP FL amine, also known as 6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium chloride, is an amino derivative of the borondipyrromethene dye. This compound is notable for its high water solubility and is primarily used in the FAM (fluorescein) channel due to its excellent fluorescence properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDP FL amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure.
Industrial Production Methods
Industrial production of BDP FL amine involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
BDP FL amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids and activated NHS esters to form amide bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: These reagents are commonly used for amide bond formation with the amine group of BDP FL amine.
Solvents: The compound is soluble in DMSO, DMF, methanol, and water, which are often used as solvents in its reactions.
Major Products Formed
The primary products formed from reactions involving BDP FL amine are typically amide derivatives, which retain the fluorescent properties of the parent compound .
Aplicaciones Científicas De Investigación
BDP FL amine is widely used in various scientific research fields due to its fluorescent properties:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic imaging and as a marker in various medical assays.
Industry: Applied in the development of fluorescent dyes and markers for industrial applications.
Mecanismo De Acción
BDP FL amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (503 nm) and emits light at a different wavelength (509 nm), making it highly useful for fluorescence-based applications. The amine group allows for easy conjugation with other molecules, facilitating its use in labeling and imaging .
Comparación Con Compuestos Similares
BDP FL amine is part of the borondipyrromethene dye family, which includes several similar compounds:
BODIPY FL Dye: Similar in structure and fluorescence properties but may differ in solubility and specific applications.
BODIPY TMR Dye: Another borondipyrromethene derivative used in different fluorescence channels.
BODIPY 630/650 Dye: Used for applications requiring different excitation and emission wavelengths.
BDP FL amine stands out due to its high water solubility and suitability for the FAM channel, making it a versatile and valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C20H29BF2N4O |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C20H29BF2N4O/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28) |
Clave InChI |
XESWEXDAPXALAA-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCN)C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



